molecular formula C7H15N3O2 B6172653 1-(2-methoxyethyl)-4-nitrosopiperazine CAS No. 2703780-65-6

1-(2-methoxyethyl)-4-nitrosopiperazine

Cat. No.: B6172653
CAS No.: 2703780-65-6
M. Wt: 173.2
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Description

1-(2-Methoxyethyl)-4-nitrosopiperazine is an organic compound that belongs to the class of nitrosamines It is characterized by the presence of a nitroso group attached to a piperazine ring, which is further substituted with a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-4-nitrosopiperazine typically involves the nitrosation of 1-(2-methoxyethyl)piperazine. This can be achieved by reacting 1-(2-methoxyethyl)piperazine with nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually carried out at low temperatures to control the formation of the nitroso group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity of the product. Additionally, safety measures must be in place to handle the potentially hazardous nitrosating agents.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-4-nitrosopiperazine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like halides or amines can be used in the presence of suitable catalysts.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperazines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-4-nitrosopiperazine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound may also undergo metabolic activation to form reactive intermediates that can interact with cellular targets.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-4-nitrosopiperazine can be compared with other nitrosamines and piperazine derivatives:

    Similar Compounds:

Uniqueness: The presence of both the 2-methoxyethyl group and the nitroso group in this compound imparts unique chemical and biological properties

Properties

CAS No.

2703780-65-6

Molecular Formula

C7H15N3O2

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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